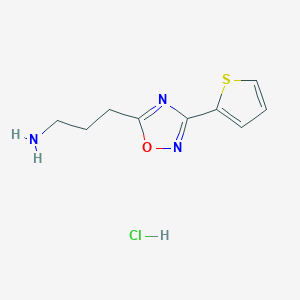

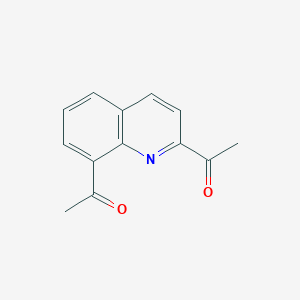

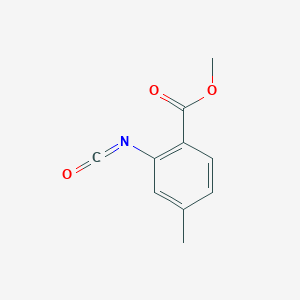

![molecular formula C8H7N3O B1393367 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde CAS No. 1171920-68-5](/img/structure/B1393367.png)

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde

Overview

Description

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde is a chemical compound with the empirical formula C8H6N4 . It is a derivative of the imidazo[4,5-b]pyridine class of compounds . The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .

Synthesis Analysis

A series of 3H-imidazo[4,5-b]pyridines derivatives were designed and synthesized as selective mTOR inhibitors . The systematic optimization of the molecules resulted in the identification of two compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various methods. Hirshfeld surface analysis was used to determine the intermolecular interactions responsible for the stabilization of the molecule . Density functional theory was used to optimize the compounds, and the HOMO-LUMO energy gap was calculated, which was used to examine the inter/intra molecular charge transfer .

Chemical Reactions Analysis

The chemical reactions involving this compound can be complex. For instance, 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid-liquid (CTP) allows the formation of new compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 133.15 g/mol . The compound is a solid at room temperature . The InChI key is XAUBEYHIVLSHOG-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis Techniques : Research has explored various synthesis methods for imidazo[4,5-b]pyridine derivatives. For instance, Perandones and Soto (1997) demonstrated the preparation of these derivatives by condensing aminoimidazolecarbaldehydes with carbonitriles, ketones, and polyfunctional carbonyl compounds (Perandones & Soto, 1997).

- Molecular Structure Analysis : Lorenc et al. (2008) used density functional theory and X-ray data to determine the molecular structure, vibrational energy levels, and potential energy distribution of various methyl derivatives of imidazo[4,5-b]pyridine (Lorenc et al., 2008).

Chemical Properties and Reactions

- Hydroamination and Aminooxygenation : Mohan, Rao, and Adimurthy (2013) reported the synthesis of methylimidazo[1,2-a]pyridines through "water-mediated" hydroamination and silver-catalyzed aminooxygenation (Mohan, Rao, & Adimurthy, 2013).

- Multicomponent Reaction : Pan et al. (2010) disclosed a three-component reaction involving imidazo[1,5-a]pyridine carbenes, aldehydes, and dimethyl acetylenedicarboxylate or allenoates, providing a straightforward approach to fully substituted furans (Pan et al., 2010).

Potential Biological Applications

- Anticancer Agents : Temple et al. (1987) explored the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines as potential anticancer agents, noting their activity in causing the accumulation of cells at mitosis (Temple et al., 1987).

- Antituberculotic Activity : Bukowski and Janowiec (1996) synthesized derivatives of 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid and investigated their potential antituberculotic activity (Bukowski & Janowiec, 1996).

Future Directions

The future directions for research on 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde and related compounds are promising. They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . Therefore, they could potentially be developed into effective therapeutic agents for various diseases.

Mechanism of Action

Mode of Action

It is known that imidazo[4,5-b]pyridine derivatives can interact with their targets through processes such as phosphorylation .

Biochemical Pathways

Imidazo[4,5-b]pyridine derivatives have been associated with the activation of nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .

Biochemical Analysis

Biochemical Properties

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The compound’s interactions with proteins can influence their structure and function, leading to changes in cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate signaling pathways that are crucial for cell growth and differentiation . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to inhibition or activation of their activity . This binding can result in changes in gene expression, either by directly interacting with DNA or by modulating the activity of transcription factors . The compound’s ability to alter enzyme activity and gene expression makes it a powerful tool for studying molecular mechanisms in cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its activity and effectiveness .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxicity . It is important to determine the optimal dosage to achieve the desired effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes, potentially altering metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments can influence its effectiveness and potential side effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in certain subcellular locations can enhance its interactions with biomolecules and its overall effectiveness in biochemical research .

Properties

IUPAC Name |

3-methylimidazo[4,5-b]pyridine-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-11-5-10-7-2-6(4-12)3-9-8(7)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPXLICKZJFQEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1N=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674119 | |

| Record name | 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171920-68-5 | |

| Record name | 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B1393284.png)

![Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B1393288.png)

![{[5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B1393298.png)

![5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1393303.png)